2-(4-Methoxycyclohexylidene)acetonitrile
Description
2-(4-Methoxycyclohexylidene)acetonitrile is a nitrile-containing cyclohexylidene derivative characterized by a methoxy substituent at the 4-position of the cyclohexane ring. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly for constructing complex heterocyclic frameworks or intermediates in pharmaceutical synthesis . Its commercial availability (e.g., from CymitQuimica at 50 mg for €645) underscores its relevance in specialized organic syntheses .
Properties
IUPAC Name |
2-(4-methoxycyclohexylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBXZUHBIRCWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=CC#N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexylidene)acetonitrile typically involves the reaction of 4-methoxycyclohexanone with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
2-(4-Methoxycyclohexylidene)acetonitrile serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various reactions, including:
- Condensation Reactions : The compound can undergo condensation with carbonyl compounds, typically requiring a base or catalyst to enhance yield and selectivity.
- Nucleophilic Reactions : The nitrile group can participate in nucleophilic addition reactions, making it useful in synthesizing derivatives with potential pharmacological properties.
Interaction Studies
Research into the interactions of this compound with biological macromolecules is crucial for understanding its pharmacodynamics. Investigating these interactions can provide insights into:
- Mechanisms of Action : How the compound might modulate biological pathways or interact with specific receptors.
- Potential Side Effects : Understanding its behavior in biological systems can help predict adverse effects.
Comparative Analysis of Related Compounds
The following table outlines compounds that share structural or functional similarities with this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Cyclohexyliden-2-phenyl acetonitrile | Contains a phenyl group instead of methoxy | Exhibits different electronic properties |
| 4-Methoxyphenylacetonitrile | Features a methoxy group on a phenyl ring | Different steric hindrance compared to cyclohexyl |
| 2-(Cyclopentylidene)acetonitrile | Cyclopentane ring instead of cyclohexane | Smaller ring size affects reactivity |
These comparisons highlight how variations in structure lead to differences in reactivity, solubility, and potential applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Methyl
A key analog is (S)-2-(4-Methylcyclohexylidene)acetonitrile , where the methoxy group is replaced with a methyl group. The methoxy substituent introduces electron-donating resonance effects via its oxygen atom, enhancing electron density on the cyclohexane ring. This contrasts with the methyl group, which exerts only inductive electron-donating effects. Such differences influence:
- Reactivity : The methoxy group may stabilize cationic intermediates in electrophilic reactions more effectively than methyl.
- Electronic Properties : Methoxy-substituted compounds typically exhibit lower LUMO energies (greater electrophilicity) compared to methyl analogs, as inferred from quantum chemical studies on related acetonitrile derivatives .
Comparison with Ester Derivatives
Methyl 2-(4-(cyclohexylidene)acetonitrile)acetate () features an ester group instead of a nitrile. This substitution alters:
- Solubility: The ester derivative is more polar and soluble in methanol or ethyl acetate, whereas the nitrile analog may prefer aprotic solvents.
- Synthetic Utility : The nitrile group in 2-(4-Methoxycyclohexylidene)acetonitrile is amenable to further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), whereas esters require additional steps for conversion .
Steric and Conformational Considerations
The cyclohexylidene moiety introduces steric constraints. For instance, non-planar molecular geometries observed in related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) suggest that bulky substituents or ring systems can distort conjugation pathways, affecting reactivity . The methoxy group’s orientation (axial vs. equatorial) in this compound may further modulate steric interactions during reactions.
Data Table: Key Properties of this compound and Analogs
Biological Activity
2-(4-Methoxycyclohexylidene)acetonitrile is a chemical compound whose biological activity has garnered interest due to its potential pharmacological properties. Although research on this specific compound is limited, its structural analogs and related compounds have been studied extensively, providing insights into its possible mechanisms of action and therapeutic applications.
- Chemical Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : 1461707-97-0
The biological activity of this compound is thought to involve interactions with various biological macromolecules, including enzymes and receptors. Its structure allows for potential modulation of biochemical pathways, which may lead to various pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some nitrile-containing compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Activity : Related compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects on neuronal cells against oxidative stress and cytotoxic agents.
Study 1: Anticancer Activity
A study examined the effects of a related nitrile compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting potential use as an anticancer agent. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 18 | Induction of oxidative stress |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. The study revealed that these compounds could significantly reduce neuronal cell death induced by reactive oxygen species (ROS).
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 5 | 85 |
| 10 | 92 |
| 20 | 78 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitrile-containing compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
